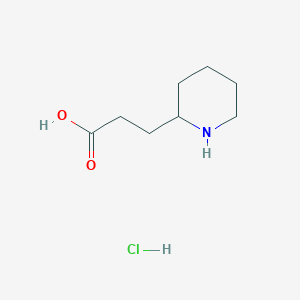

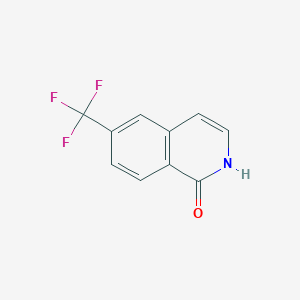

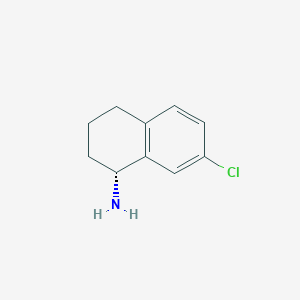

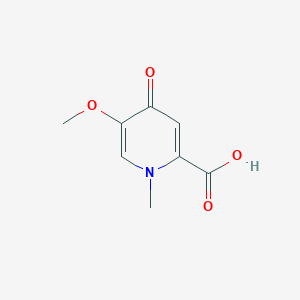

![molecular formula C9H7N7 B1416698 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 1030420-83-7](/img/structure/B1416698.png)

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted with amine groups .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo [4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

When crystallized from ethanol, similar compounds form crystals which have monoclinic (P21/n) symmetry with unit cell dimensions . The triazine ring in the molecule has a flattened boat conformation .Physical And Chemical Properties Analysis

The yield of similar compounds synthesized was 65%, with a melting point of 237–239°C . The IR (KBr) had a maximum at cm −1: 2950 (CH), 3400 (NH 2) .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

One significant application of derivatives of 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is in the field of cancer research. A study by Dolzhenko et al. (2008) synthesized a series of fluorinated derivatives and evaluated their antiproliferative activity against various cancer cell lines. Notably, a specific compound in this series showed high antiproliferative activity, indicating potential for cancer treatment applications (Dolzhenko, Tan, Dolzhenko, Chiu, & Chui, 2008).

Crystal Structure Analysis

Understanding the crystal structure of chemical compounds is vital for pharmaceutical applications. Dolzhenko et al. (2011) detailed the crystal structure of a similar compound, highlighting its monoclinic symmetry and the arrangement of molecules in the crystal. This information is crucial for developing pharmaceutical formulations (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2011).

Ligand-based Computational Design

In a study by Muñoz-Gutiérrez, Caballero, and Morales-Bayuelo (2016), ligand-based computational strategies were employed to understand the molecular requirements of derivatives as adenosine A2A receptor antagonists. This approach is significant for drug design, as it aids in predicting the activity and binding orientations of compounds (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).

Synthesis and Pharmaceutical Applications

Dolzhenko et al. (2008) also developed a new practical synthesis for amino-substituted derivatives, which could have implications for the efficient production of pharmaceuticals (Dolzhenko, Pastorin, Dolzhenko, & Chui, 2008).

Electroluminescent Properties

Kang et al. (2017) synthesized [1,2,4]-triazolo[4,3-a]-pyridine based bipolar red host materials, demonstrating their applications in organic light-emitting diodes (OLEDs). This shows the potential of such compounds in electronic and display technologies (Kang, Jo, Lee, Shaik, Han, Choi, & Lee, 2017).

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various kinases, including rorγt, phd-1, jak1, and jak2 . These kinases play crucial roles in various biological processes, including inflammation, cell growth, and differentiation.

Mode of Action

Similar compounds have been shown to inhibit their target kinases, thereby modulating the signaling pathways they are involved in .

Biochemical Pathways

For instance, JAK1 and JAK2 are involved in the JAK-STAT signaling pathway, which plays a key role in immune response, cell growth, and apoptosis .

Pharmacokinetics

A compound with a similar structure was reported to have increased oral bioavailability due to the insertion of a methyleneamino linker and a o-f substituent in the phenyl ring .

Result of Action

Based on the potential targets, it can be inferred that the compound may have anti-inflammatory effects (due to rorγt inhibition), and it may also affect cell growth and differentiation (due to jak1 and jak2 inhibition) .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions, suggesting that the reaction conditions can influence the formation of these compounds .

Safety and Hazards

Zukünftige Richtungen

The [1,2,4]triazolo [1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . Therefore, further exploration of [1,2,4]triazolo [1,5-a][1,3,5]triazin-7-amine and its derivatives could lead to the development of new drugs with diverse biological activities.

Biochemische Analyse

Biochemical Properties

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with kinases, such as JAK1 and JAK2, which are crucial in cell signaling pathways . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating the signaling pathways they control. Additionally, it interacts with proteins involved in inflammatory responses, potentially serving as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, it has been observed to inhibit proliferation by interfering with cell signaling pathways that promote growth . This compound also affects gene expression by modulating transcription factors, leading to altered cellular metabolism and reduced tumor growth . In immune cells, it can suppress inflammatory responses, highlighting its potential as a therapeutic agent for autoimmune diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding sites of kinases, preventing phosphorylation events essential for signal transduction . This inhibition leads to downstream effects on gene expression and cellular responses. Additionally, the compound can induce conformational changes in target proteins, further influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to adaptive cellular responses, including changes in gene expression profiles and metabolic adjustments .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it has been found to effectively inhibit target enzymes without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported . These findings underscore the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the citric acid cycle . This inhibition can lead to altered energy production and metabolic homeostasis in cells .

Eigenschaften

IUPAC Name |

2-pyridin-4-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N7/c10-8-12-5-13-9-14-7(15-16(8)9)6-1-3-11-4-2-6/h1-5H,(H2,10,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPSRLVNIZCFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

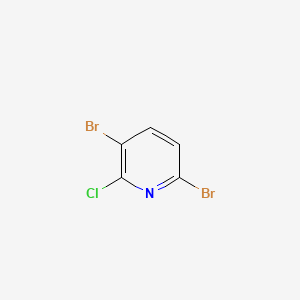

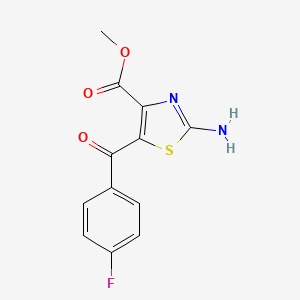

![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)